CCR2-RA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

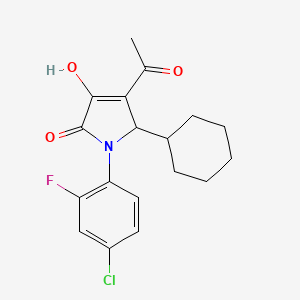

3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLJXWZGVRLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The CCL2-CCR2 Signaling Axis: A Core Regulator of Immune Cell Trafficking and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The C-C motif chemokine ligand 2 (CCL2)-C-C chemokine receptor 2 (CCR2) signaling axis is a critical pathway governing the migration and infiltration of monocytes, macrophages, memory T lymphocytes, and natural killer cells.[1][2] This axis plays a pivotal role in a wide array of physiological and pathological processes, including inflammation, immune responses, cancer progression, metabolic diseases, and neuropathic pain.[3][4][5][6] Given its central role in these conditions, the CCL2-CCR2 pathway has emerged as a significant therapeutic target for a variety of diseases.[7] This technical guide provides a comprehensive overview of the function of the CCL2-CCR2 signaling axis, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Functions of the CCL2-CCR2 Signaling Axis

The primary and most well-characterized function of the CCL2-CCR2 axis is the chemoattraction of CCR2-expressing cells.[2] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is produced by a variety of cell types, including tumor cells, endothelial cells, fibroblasts, and immune cells, often in response to inflammatory stimuli such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2] CCR2, a G protein-coupled receptor (GPCR), is predominantly expressed on monocytes, macrophages, and certain lymphocyte subsets.[8]

Upon binding of CCL2 to CCR2, a conformational change in the receptor activates intracellular signaling cascades. These pathways ultimately lead to cellular responses such as chemotaxis, cell survival, proliferation, and differentiation.[9][10] The multifaceted roles of this signaling axis are implicated in numerous disease states:

-

Inflammation and Fibrosis: The CCL2-CCR2 axis is a key driver of inflammatory responses by recruiting monocytes to sites of inflammation, where they can differentiate into macrophages.[11] This process is central to the pathogenesis of various inflammatory and fibrotic diseases affecting organs such as the liver, lungs, kidneys, and heart.[9][11]

-

Cancer: In the tumor microenvironment, CCL2 secreted by cancer cells and stromal cells recruits CCR2-expressing tumor-associated macrophages (TAMs).[1][12] These TAMs can promote tumor growth, angiogenesis, invasion, and metastasis, and contribute to an immunosuppressive environment.[1][13] The CCL2-CCR2 axis can also directly promote the proliferation and survival of cancer cells.[10]

-

Metabolic Diseases: Chronic low-grade inflammation is a hallmark of metabolic diseases like obesity and type 2 diabetes.[3][5] The CCL2-CCR2 pathway contributes to this by mediating macrophage infiltration into adipose tissue, which in turn promotes insulin (B600854) resistance and other metabolic dysfunctions.

-

Neuropathic Pain: In the nervous system, the CCL2-CCR2 axis is implicated in the development and maintenance of neuropathic pain by mediating neuroinflammation and enhancing synaptic transmission in the spinal cord.[4][6]

Quantitative Data on CCL2-CCR2 Signaling

The following tables summarize key quantitative data related to the CCL2-CCR2 signaling axis, providing a valuable resource for researchers in this field.

Table 1: Binding Affinities and Antagonist Potencies

| Ligand/Antagonist | Target | Assay Type | Cell Line/System | IC50/Ki | Reference(s) |

| CCL2 | Human CCR2 | Radioligand Binding | - | Kd = 0.77 nM | [2] |

| INCB3344 | Human CCR2 | Radioligand Binding | - | IC50 = 5.1 nM | [9][11] |

| Mouse CCR2 | Radioligand Binding | WEHI-274.1 | IC50 = 9.5 nM | [11] | |

| Human CCR2 | Chemotaxis | - | IC50 = 3.8 nM | [11] | |

| Mouse CCR2 | Chemotaxis | - | IC50 = 7.8 nM | [11] | |

| RS 504393 | Human CCR2 | Radioligand Binding | Recombinant | IC50 = 89 nM | [9] |

| Human CCR1 | Radioligand Binding | Recombinant | IC50 > 100 µM | ||

| - | MCP-1-induced Chemotaxis | - | IC50 = 330 nM | ||

| JNJ-41443532 | Human CCR2 | Radioligand Binding | - | IC50 = 37 nM | |

| Human CCR2 | Chemotaxis | - | IC50 = 30 nM | ||

| Mouse CCR2 | Radioligand Binding | - | Ki = 9.6 µM | ||

| CCR2 antagonist 4 (Teijin compound 1) | Human CCR2b | Radioligand Binding | - | IC50 = 180 nM | [9][11] |

| Human CCR2 | MCP-1-induced Chemotaxis | - | IC50 = 24 nM | [9][11] |

Table 2: CCL2 and CCR2 Expression in Health and Disease

| Molecule | Cell Type/Tissue | Condition | Expression Level | Reference(s) |

| CCL2 | Breast Cancer Tissue | Cancer | Higher than normal breast tissue | [7] |

| Lung Adenocarcinoma Microenvironment | Cancer | Highly expressed | [5] | |

| Head and Neck Squamous Cell Carcinoma (co-culture with THP1) | Cancer | Increased from ~200 pg/ml to >400 pg/ml | [6] | |

| CCR2 | Monocytes | Hypercholesterolemia | Increased expression | |

| Inflammatory Monocytes (Ly6Chi) | Murine | High expression | ||

| T cells, NK cells, Basophils | Inflammatory conditions | Upregulated protein expression | ||

| Acute Myeloid Leukemia Blasts | Cancer | Expressed in 65% of patients |

Signaling Pathways of the CCL2-CCR2 Axis

Upon CCL2 binding, CCR2 activates several downstream signaling pathways that mediate its diverse biological effects. As a GPCR, CCR2 couples to intracellular G proteins, primarily of the Gαi subtype. This leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate multiple signaling cascades.

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying the CCL2-CCR2 signaling axis. The following sections provide step-by-step protocols for three fundamental assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for CCR2 by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-CCL2.[3]

-

Test Compound: Unlabeled CCR2 antagonist at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5 M NaCl, pH 7.4.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Harvest CCR2-expressing cells and prepare cell membranes by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well filter plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [¹²⁵I]-CCL2 (at a concentration near its Kd, e.g., 50 pM), and 50 µL of CCR2 membranes.[3]

-

Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM), 25 µL of [¹²⁵I]-CCL2, and 50 µL of CCR2 membranes.[3]

-

Competition: 25 µL of each dilution of the test compound, 25 µL of [¹²⁵I]-CCL2, and 50 µL of CCR2 membranes.[3]

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[3]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Radioactivity Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.[3]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Boyden Chamber Chemotaxis Assay

This assay measures the chemotactic response of cells to a CCL2 gradient.

Materials:

-

Cells: CCR2-expressing cells (e.g., THP-1 monocytes, primary monocytes, or cancer cell lines).

-

Chemoattractant: Recombinant human CCL2.

-

Boyden Chamber: Transwell inserts with a porous membrane (e.g., 8 µm pore size for monocytes).

-

Culture Medium: Serum-free medium for cell suspension and medium with or without CCL2 for the lower chamber.

-

Fixation and Staining Reagents: Methanol (B129727) and Crystal Violet or DAPI.

-

Microscope.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: Add medium containing the desired concentration of CCL2 (e.g., 10-100 ng/mL) to the lower wells of the Boyden chamber. Add serum-free medium to control wells.

-

Cell Seeding: Place the Transwell inserts into the wells and add 100 µL of the cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration upon CCR2 activation by CCL2.

Materials:

-

Cells: CCR2-expressing cells.

-

Calcium Indicator Dye: Indo-1 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Agonist: Recombinant human CCL2.

-

Flow Cytometer or Fluorescence Plate Reader.

Procedure:

-

Cell Loading: Resuspend cells in assay buffer and load them with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with assay buffer to remove excess dye.

-

Cell Resuspension: Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Baseline Measurement: Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds) using a flow cytometer or fluorescence plate reader.

-

Agonist Addition: Add CCL2 at the desired concentration to the cell suspension while continuing to record the fluorescence.

-

Data Acquisition: Continue recording the fluorescence for several minutes to capture the peak response and the return to baseline.

-

Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity is indicative of the magnitude of the calcium flux.

The Role of CCL2-CCR2 in Cancer Metastasis

The CCL2-CCR2 signaling axis is a key player in multiple steps of the metastatic cascade.

Conclusion

The CCL2-CCR2 signaling axis is a fundamental pathway in immunology and pathology. Its intricate involvement in a multitude of diseases, particularly in orchestrating inflammatory responses and shaping the tumor microenvironment, underscores its importance as a therapeutic target. This technical guide provides a foundational understanding of the CCL2-CCR2 axis, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to further elucidate its functions and develop novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 6. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ibidi.com [ibidi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the CCR2 Gene and Protein Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C motif chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation. Its primary ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as C-C motif chemokine ligand 2 (CCL2). The CCL2-CCR2 signaling axis is implicated in a wide array of inflammatory and neurodegenerative diseases, making it a significant target for therapeutic intervention. This guide provides a comprehensive overview of the CCR2 gene and protein structure, its signaling pathways, and key experimental methodologies for its study.

CCR2 Gene Structure

The human CCR2 gene is located on the short (p) arm of chromosome 3 at position 21.31.[1] It is part of a larger cluster of chemokine receptor genes. The gene spans approximately 7,195 base pairs and gives rise to two main isoforms, CCR2A and CCR2B, through alternative splicing.[1]

| Feature | Description |

| Gene Symbol | CCR2 |

| Full Name | C-C motif chemokine receptor 2 |

| Aliases | CC-CKR-2, CCR-2, CD192, CKR2, CMKBR2, MCP-1-R |

| Chromosomal Location | 3p21.31 |

| Gene Size | ~7,195 bases |

| Isoforms | CCR2A, CCR2B |

Isoform Generation:

The two major isoforms of CCR2, CCR2A and CCR2B, differ in their C-terminal tails due to alternative splicing of the gene's transcripts.[2] CCR2B is the more predominantly expressed isoform on the cell surface, while CCR2A is often found in the cytoplasm.[3] This differential localization suggests distinct functional roles for the two isoforms.

CCR2 Protein Structure

The CCR2 protein is a classic seven-transmembrane (7TM) G protein-coupled receptor. The polypeptide chain is composed of 374 amino acids for the canonical isoform (CCR2A), with a molecular weight of approximately 41.9 kDa.[1]

Key Structural Features:

-

N-terminus: An extracellular domain that plays a role in ligand binding.

-

Seven Transmembrane Helices (TM1-TM7): These alpha-helical domains are embedded within the cell membrane.

-

Three Intracellular Loops (ICL1-ICL3): These loops are crucial for G protein coupling and intracellular signaling.

-

Three Extracellular Loops (ECL1-ECL3): These loops are involved in ligand recognition and binding.

-

C-terminus: An intracellular domain that can be a site for post-translational modifications and interactions with regulatory proteins.

| Domain | Amino Acid Residue Range |

| Extracellular N-terminus | 1-42 |

| Transmembrane Helix 1 | 43-70 |

| Intracellular Loop 1 | 71-77 |

| Transmembrane Helix 2 | 78-101 |

| Extracellular Loop 1 | 102-118 |

| Transmembrane Helix 3 | 119-144 |

| Intracellular Loop 2 | 145-161 |

| Transmembrane Helix 4 | 162-182 |

| Extracellular Loop 2 | 183-202 |

| Transmembrane Helix 5 | 203-227 |

| Intracellular Loop 3 | 228-251 |

| Transmembrane Helix 6 | 252-277 |

| Extracellular Loop 3 | 278-287 |

| Transmembrane Helix 7 | 288-310 |

| Intracellular C-terminus | 311-374 |

Data sourced from UniProt (P41597).[4]

Ligand Binding:

CCR2 binds to several chemokines with varying affinities. The primary and most potent ligand is CCL2. Other ligands include CCL7 (MCP-3), CCL8 (MCP-2), CCL12 (MCP-5, in mice), and CCL13 (MCP-4).[3][5] The binding of these chemokines to the extracellular loops and N-terminus of CCR2 induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Quantitative binding affinity data for all endogenous ligands is a subject of ongoing research and can vary depending on the experimental system used.

Expression Profile:

CCR2 is predominantly expressed on monocytes, macrophages, and activated T cells.[1][2] Its expression levels can be modulated by various stimuli, including inflammatory cytokines and lipids.

A comprehensive quantitative comparison of CCR2 expression across different immune cell subtypes is an active area of investigation.

CCR2 Signaling Pathways

Upon ligand binding, CCR2 couples to intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production.

Major Signaling Cascades:

-

G Protein-Coupled Signaling: Ligand binding causes a conformational change in CCR2, leading to the exchange of GDP for GTP on the Gαi subunit. This results in the dissociation of the Gαi-GTP and Gβγ subunits, which then activate downstream effectors.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can activate PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its activation. The PI3K/Akt pathway is crucial for cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: CCR2 activation can also trigger the MAPK cascade, including the activation of ERK1/2, p38, and JNK. This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and differentiation.

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: CCR2 has been shown to activate the JAK/STAT pathway, which is critical for cytokine signaling and immune cell function.[6] Upon receptor activation, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene transcription.

Key Experimental Protocols

Western Blot Analysis for CCR2 Isoform Detection

This protocol describes the detection of CCR2A and CCR2B protein isoforms in cell lysates.

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

Lyse cells expressing CCR2 in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of total protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for CCR2 (capable of detecting both isoforms) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Analyze the band intensities to determine the relative expression levels of CCR2A and CCR2B.

-

Note: Specific antibody concentrations and incubation times may need to be optimized.[2][7]

Transwell Migration (Chemotaxis) Assay

This protocol measures the chemotactic response of CCR2-expressing cells to a chemokine gradient.

Experimental Workflow:

Methodology:

-

Cell Preparation:

-

Culture CCR2-expressing cells (e.g., THP-1 monocytes or primary monocytes) to the desired density.

-

Serum-starve the cells for 2-4 hours prior to the assay to reduce basal migration.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Use a 24-well plate with Transwell inserts (typically with a 5 µm pore size for monocytes).

-

Add 600 µL of serum-free medium containing the chemoattractant (e.g., CCL2 at 10-50 ng/mL) to the lower chamber.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.

-

For inhibitor studies, pre-incubate the cells with the CCR2 antagonist before adding them to the upper chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the top of the membrane using a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde.

-

Stain the migrated cells with a solution such as Crystal Violet or DAPI.

-

Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.

-

Note: Optimal incubation times and chemoattractant concentrations may vary depending on the cell type.[8][9]

Conclusion

The CCR2 gene and its protein product are central players in the inflammatory response. A thorough understanding of their structure, function, and signaling is crucial for the development of novel therapeutics for a wide range of diseases. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of the CCL2-CCR2 axis. Further research into the quantitative aspects of ligand binding and receptor expression will continue to refine our understanding of this important biological system.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Analysis of CCR2 splice variant expression patterns and functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Targeting the CCL2-CCR2 signaling axis in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. benchchem.com [benchchem.com]

- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Dichotomous Role of CCR2 in the Pathogenesis of Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to progressive joint destruction. The infiltration of immune cells into the synovial tissue is a critical step in RA pathogenesis, orchestrated by a complex network of chemokines and their receptors. Among these, the C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), have been extensively investigated as key mediators of monocyte and macrophage recruitment to the inflamed synovium. This technical guide provides an in-depth analysis of the role of CCR2 in RA, summarizing key experimental findings, detailing relevant methodologies, and exploring the therapeutic implications of targeting this pathway. While initially considered a promising therapeutic target, the clinical translation of CCR2 antagonists has been met with limited success, revealing a more complex and sometimes contradictory role for this receptor in the immunopathology of RA.

Introduction to Rheumatoid Arthritis and the CCR2-CCL2 Axis

Rheumatoid arthritis affects millions worldwide, causing significant disability and reduced quality of life. The pathology is driven by an aberrant immune response targeting the synovial membrane of joints, leading to synovitis, pannus formation, and the subsequent erosion of cartilage and bone.[1] A hallmark of RA is the massive infiltration of leukocytes, including monocytes, macrophages, T cells, and B cells, into the synovial tissue and fluid.[2]

Chemokines are a family of small, secreted proteins that direct the migration of these immune cells. The CCL2-CCR2 axis is a pivotal pathway in this process.[3][4] CCL2 is highly expressed by various cell types within the inflamed synovium, including synovial fibroblasts, endothelial cells, and macrophages.[4][5] Its receptor, CCR2, is predominantly expressed on monocytes, macrophages, and a subset of T lymphocytes.[6][7] The binding of CCL2 to CCR2 triggers a cascade of intracellular signaling events, culminating in chemotaxis, cellular activation, and the production of pro-inflammatory mediators.[3][4] This axis is therefore central to the amplification and perpetuation of the inflammatory response in the RA joint.

The CCR2 Signaling Pathway

Upon ligand binding, CCR2, a G protein-coupled receptor, activates several downstream signaling pathways that are crucial for its biological effects. The primary pathway involves the activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[4] This signaling cascade is a key mechanism by which the CCL2/CCR2 axis promotes inflammation.[4] Additionally, stimulation of CCR2 can activate the p38 mitogen-activated protein kinase (MAPK) and protein kinase C delta (PKCδ) pathways, leading to the activation of the transcription factor AP-1. This, in turn, upregulates the expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) on synovial fibroblasts, further promoting the recruitment of inflammatory cells.[8]

References

- 1. ovid.com [ovid.com]

- 2. Experimental arthritis in CC chemokine receptor 2–null mice closely mimics severe human rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of CCL2/CCR2 axis in the immunopathogenesis of rheumatoid arthritis: Latest evidence and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of CCR2 in rheumatoid arthritis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of chemokine receptor 2 in rheumatoid arthritis: A research update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discover.library.noaa.gov [discover.library.noaa.gov]

An In-Depth Technical Guide to the Isoforms of the CCR2 Receptor and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor type 2 (CCR2) is a critical G protein-coupled receptor (GPCR) primarily involved in the recruitment of monocytes and macrophages to sites of inflammation. It plays a significant role in a multitude of inflammatory diseases and cancer. The human CCR2 gene undergoes alternative splicing to produce two main isoforms, CCR2A and CCR2B, which differ in their C-terminal intracellular tails. This structural divergence leads to distinct expression patterns, signaling properties, and functional roles. This technical guide provides a comprehensive overview of the current understanding of CCR2A and CCR2B, focusing on their differential functions, signaling pathways, and the experimental methodologies used for their characterization.

Introduction to CCR2 Isoforms

The CCR2 receptor is the primary receptor for the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] The interaction between CCL2 and CCR2 is a key driver of monocytic cell migration in various pathological conditions, including atherosclerosis, rheumatoid arthritis, and cancer metastasis.[1][2] The two main splice variants, CCR2A and CCR2B, are identical in their ligand-binding extracellular domains and transmembrane regions but possess unique C-terminal tails, which dictates their differential intracellular signaling and regulation.[3][4]

-

CCR2A: This isoform has a longer C-terminal tail and is predominantly expressed in non-immune adherent cells, such as certain cancer cells.[5][6]

-

CCR2B: This isoform has a shorter C-terminal tail and is the predominant form expressed in immune cells, particularly monocytes and macrophages.[5][6]

This guide will delve into the functional distinctions between these two isoforms, presenting quantitative data, detailed signaling pathways, and the experimental protocols required to study them.

Data Presentation: A Comparative Analysis of CCR2A and CCR2B

The functional differences between CCR2A and CCR2B are rooted in their differential expression, signaling efficacy, and regulation. The following tables summarize the available quantitative data comparing these two isoforms.

| Table 1: Expression Profile of CCR2 Isoforms | ||

| Cell Type/Tissue | Predominant Isoform | Observations |

| Human Monocytes | CCR2B | CCR2B is the predominant isoform, with mRNA levels significantly higher than CCR2A.[5][6] |

| Human Monocytic Leukemia Cell Lines (THP-1) | CCR2B | Both isoforms are expressed, but CCR2B mRNA is detected at higher levels.[3] |

| Adherent Cancer Cell Lines (e.g., HeLa) | CCR2A | Most adherent solid cancer-derived cell lines exclusively express CCR2A.[5] |

| Idiopathic Inflammatory Myopathies | CCR2A | CCR2A is upregulated in inflammatory muscle tissues and expressed in vessel walls and some mononuclear cells.[7] |

| Table 2: Functional Comparison of CCR2 Isoforms | ||

| Parameter | CCR2A | CCR2B |

| Ligand (CCL2) Induced Calcium Mobilization (EC50) | 4.24 x 10⁻⁹ M[3] | 1.01 x 10⁻⁸ M[3] |

| Receptor Internalization | Resistant to β-arrestin-mediated internalization.[5] | Undergoes agonist-induced internalization mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin.[5] |

| Signaling Potency | Induces cellular responses at a relatively higher degree.[5] | Standard signaling response. |

| G Protein Coupling | Gαq and Gαi[5] | Gαq and Gαi[5] |

Signaling Pathways of CCR2 Isoforms

Upon ligand binding, both CCR2A and CCR2B activate downstream signaling cascades that lead to cellular responses such as chemotaxis, proliferation, and cytokine production. The primary signaling pathways include the Gαi and Gαq pathways, leading to the activation of Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

CCR2A Signaling Pathway

Due to its resistance to internalization, CCR2A is thought to mediate sustained signaling, which may be particularly relevant in the context of cancer cell proliferation and survival.[5]

CCR2B Signaling Pathway and Regulation

CCR2B signaling is more tightly regulated through receptor internalization, a process initiated by GRK-mediated phosphorylation of the C-terminal tail, followed by β-arrestin recruitment. This leads to receptor desensitization and trafficking to endosomes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CCR2 isoforms.

Quantitative Real-Time PCR (qPCR) for Isoform Expression

This protocol allows for the quantification of CCR2A and CCR2B mRNA levels in different cell types.

-

RNA Isolation: Extract total RNA from cell pellets (e.g., 1 x 10⁶ cells) using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

-

qPCR Primers: Design or obtain validated isoform-specific primers.

-

CCR2A Forward: 5'-TCTCTGCTCATTTTCTTTATAC-3'

-

CCR2A Reverse: 5'-GAGGAGGATGAGGAAGATGA-3'

-

CCR2B Forward: 5'-TCTCTGCTCATTTTCTTTATAC-3'

-

CCR2B Reverse: 5'-AGGAGGAGGATGAGGAAGAT-3'

-

Housekeeping Gene (e.g., GAPDH) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

Housekeeping Gene (e.g., GAPDH) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) on a real-time PCR system. A typical reaction setup is as follows:

-

SYBR Green Master Mix (2x): 10 µL

-

Forward Primer (10 µM): 0.5 µL

-

Reverse Primer (10 µM): 0.5 µL

-

cDNA template: 1 µL

-

Nuclease-free water: to 20 µL

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 3 minutes

-

40 Cycles:

-

Denaturation: 95°C for 10 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

Melt Curve Analysis

-

-

Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the housekeeping gene.

Flow Cytometry for Cell Surface Expression

This protocol quantifies the surface expression of CCR2 isoforms on live cells.

-

Cell Preparation: Harvest cells and resuspend them in ice-cold FACS buffer (PBS with 1% BSA and 0.1% sodium azide) to a concentration of 1 x 10⁷ cells/mL.

-

Antibody Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.

-

Add a primary antibody specific to an extracellular epitope of CCR2 (or isoform-specific antibodies if available) at a pre-determined optimal concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

-

If the primary antibody is not fluorophore-conjugated, resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cold FACS buffer.

-

-

Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the median fluorescence intensity (MFI) of the CCR2-positive population compared to an isotype control to quantify surface expression levels.

Boyden Chamber Chemotaxis Assay

This assay measures the migratory response of cells towards a chemokine gradient.

-

Chamber Setup: Use a multi-well chemotaxis chamber with polycarbonate inserts (e.g., 5 µm pore size for monocytes).

-

Chemoattractant: Add media containing various concentrations of a chemokine (e.g., CCL2) to the lower wells of the chamber.

-

Cell Seeding: Resuspend cells (e.g., 1 x 10⁶ cells/mL) in serum-free media and add to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a duration optimized for the cell type (typically 2-4 hours).

-

Cell Staining and Quantification:

-

After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with a suitable stain (e.g., crystal violet or DAPI).

-

Count the number of migrated cells in several fields of view under a microscope.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Preparation: Plate cells expressing the CCR2 isoform of interest in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate for 1 hour at 37°C.

-

-

Assay:

-

Use a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject a solution of the chemokine agonist (e.g., CCL2) at various concentrations.

-

Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is plotted against the agonist concentration to determine the EC50 value.

Western Blotting for Signaling Pathway Activation

This protocol detects the phosphorylation of key downstream signaling molecules like ERK and Akt.

-

Cell Stimulation and Lysis:

-

Starve cells in serum-free medium for several hours.

-

Stimulate the cells with the chemokine agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK or anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK or anti-total-Akt).

Conclusion

The two isoforms of the CCR2 receptor, CCR2A and CCR2B, exhibit distinct biological properties that are crucial for their roles in health and disease. CCR2B, the predominant isoform in immune cells, is a key mediator of monocyte trafficking in inflammatory responses. In contrast, CCR2A is more prevalent in non-immune cells and its resistance to internalization suggests a potential role in sustained signaling, particularly in the context of cancer progression. A thorough understanding of the differential functions and signaling of these isoforms is essential for the development of targeted therapeutics for a wide range of inflammatory and neoplastic diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced roles of CCR2A and CCR2B.

References

- 1. CCR2 - Wikipedia [en.wikipedia.org]

- 2. Targeting chemokine (C-C motif) ligand 2 (CCL2) as an example of translation of cancer molecular biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of CCR2 splice variant expression patterns and functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of CCR2 splice variant expression patterns and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CCR2A and CCR2B, the two isoforms of the monocyte chemoattractant protein-1 receptor are up-regulated and expressed by different cell subsets in idiopathic inflammatory myopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Biology of the C-C Chemokine Receptor 2 (CCR2): A Technical Guide for Drug Discovery

Abstract

The C-C chemokine receptor 2 (CCR2) is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes and other immune cells to sites of inflammation.[1] Its primary endogenous ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2] The CCL2/CCR2 signaling axis is implicated in a wide range of inflammatory and neurodegenerative diseases, including atherosclerosis, multiple sclerosis, neuropathic pain, and cancer, making it a significant therapeutic target.[1][3][4] Despite extensive efforts in drug development, no CCR2-targeted therapy has successfully reached the market.[5] This guide provides an in-depth technical overview of the structural biology of CCR2, focusing on its high-resolution structures, ligand recognition mechanisms, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CCR2 to facilitate the rational design of novel therapeutics.

Molecular Architecture of the CCR2 Receptor

CCR2 is a member of the beta chemokine receptor family, characterized by a canonical seven-transmembrane (7TM) helical structure connected by three intracellular (ICL) and three extracellular (ECL) loops.[1][6] The N-terminus is located extracellularly and is crucial for chemokine binding, while the C-terminus is intracellular and couples to G proteins for signal transduction.[6] High-resolution structural information is essential for understanding its function and for structure-based drug design.[7]

High-Resolution Structures

Significant breakthroughs in GPCR structural biology have yielded several high-resolution structures of CCR2, determined by both X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][8][9] These structures have captured the receptor in various conformational states, providing snapshots of its inactive and active forms.

-

Inactive State Structures: The first crystal structure of CCR2 was solved in a ternary complex with an orthosteric antagonist (BMS-681) and a negative allosteric modulator (CCR2-RA-[R]) (PDB: 5T1A).[1][4] This structure revealed a conformation representing a deeply inactive state, even more so than other inactive GPCR structures.[1] It highlighted two distinct and druggable binding pockets.[1][4] Later, crystal structures of CCR2A in complex with the orthosteric antagonist MK-0812 (PDB: 5T1A) were determined at resolutions up to 2.7 Å.[10]

-

Active State Structure: A cryo-EM structure of CCR2 bound to its endogenous ligand CCL2 and a Gαi protein (PDB: 7XA3) provided the first view of the fully active receptor complex.[8][11] This structure demonstrated how CCL2 inserts deep into the receptor's transmembrane domain and revealed the extensive interactions between the receptor and the G protein, particularly involving intracellular loop 2 (ICL2).[8][11][12]

The table below summarizes the key publicly available structures of the human CCR2 receptor.

| PDB ID | Experimental Method | Resolution (Å) | Ligand(s) | Conformation State |

| 5T1A [4] | X-ray Crystallography | 2.80 | BMS-681 (Orthosteric Antagonist), this compound-[R] (Allosteric Antagonist) | Inactive |

| 7XA3 [8] | Cryo-Electron Microscopy | 2.90 | CCL2 (Agonist), Gαi protein | Active |

| 2MLO [13] | NMR Spectroscopy | - | None (Membrane-proximal C-terminal region only) | - |

Table 1: High-resolution structures of the human CCR2 receptor deposited in the Protein Data Bank (PDB).

Ligand Recognition and Binding Modalities

CCR2 possesses multiple distinct binding sites that can be targeted by a variety of molecules, including large protein chemokines and small-molecule modulators. Understanding these sites is critical for designing selective and effective drugs.

The Orthosteric Binding Pocket

The orthosteric site is the binding pocket for the endogenous chemokine ligands, such as CCL2.[14] This site is located in the extracellular portion of the receptor, within the transmembrane helix bundle.[1] The cryo-EM structure of the CCL2-CCR2 complex shows the N-terminal region of CCL2 inserting deeply into this pocket, making substantial interactions.[8] This pocket is characterized as being large, open, and highly polar, which presents a challenge for the design of small-molecule inhibitors intended to compete with the extensive chemokine-receptor interface.[1] Several small-molecule antagonists, such as BMS-681 and MK-0812, also target this site.[1][10]

The Intracellular Allosteric Site

A novel, highly druggable allosteric binding site was discovered on the intracellular side of the CCR2 receptor.[1][4] This pocket is located more than 30Å away from the orthosteric site and spatially overlaps with the G protein-binding interface.[1][15] The small molecule this compound-[R] binds to this site and functions as a negative allosteric modulator (NAM).[15][16] It inhibits receptor activation non-competitively by sterically blocking the conformational changes required for G protein coupling.[1][4][14] The discovery of this site, the most intracellular allosteric pocket observed in a Class A GPCR to date, opens new avenues for drug design, potentially offering improved selectivity and different pharmacological profiles compared to orthosteric antagonists.[1]

Ligand Binding Affinities

The binding affinities of various small-molecule antagonists for CCR2 have been characterized using radioligand binding assays. These studies have been instrumental in classifying compounds based on their binding site and mode of inhibition.

| Compound | Assay Type | Radioligand | Affinity Value (Kᵢ / IC₅₀) | Mode of Action |

| INCB3344 [16] | Competition Binding | [¹²⁵I]-CCL2 | 1.3 nM (IC₅₀) | Orthosteric Antagonist (Competitive) |

| This compound [16] | Competition Binding | [¹²⁵I]-CCL2 | 170 nM (IC₅₀) | Allosteric Antagonist (Noncompetitive) |

| Compound 7 (non-covalent) [17] | Competition Binding | [³H]-CCR2-RA | 6 nM (Kᵢ) | Allosteric Antagonist |

| Compound 14 (covalent) [17] | Competition Binding | [³H]-CCR2-RA | 4 nM (apparent Kᵢ) | Allosteric Antagonist |

Table 2: Binding affinities and modes of action for selected CCR2 antagonists.

CCR2-Mediated Signaling Pathways

Upon binding to an agonist like CCL2, CCR2 undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, primarily of the Gαi subtype.[18][19][20] This initiates a cascade of downstream signaling events that ultimately regulate cellular functions such as chemotaxis, proliferation, and survival.[19][21] CCR2 can also function as a chemokine scavenger, a process that appears to be independent of G protein signaling.[18]

G Protein-Dependent Signaling

Activation of the Gαi protein by CCR2 leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] The dissociation of the Gβγ subunits triggers multiple downstream pathways.

Caption: Canonical CCR2 G protein signaling cascade.

-

PI3K/Akt Pathway: The CCL2/CCR2 axis can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[19][22][23]

-

MAPK Pathway: CCR2 activation also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38 and ERK pathways.[20][22][24] This pathway is involved in regulating cell migration, differentiation, and cytokine production.[19]

-

JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another key downstream effector of CCR2 signaling.[19][20][24] This pathway plays a role in mediating inflammatory responses and gene expression.[2]

Caption: Major downstream signaling pathways activated by CCR2.

Dual Function: Chemokine Scavenging

In addition to its classical role as a signaling receptor, CCR2 also functions as a chemokine scavenger.[18] It can internalize CCL2 from the extracellular space and recycle back to the cell surface, thereby regulating local chemokine concentrations.[18] This scavenging activity occurs largely independently of G proteins, GPCR kinases (GRKs), and β-arrestins, distinguishing it from its migration-promoting function and from other atypical chemokine receptors.[18]

Experimental Methodologies

The structural and functional characterization of CCR2 relies on a suite of sophisticated biochemical and biophysical techniques.[7][25]

Structure Determination Protocols

Obtaining high-resolution structures of GPCRs like CCR2 is a multi-step process that involves protein engineering, expression, purification, and either crystallization or cryo-EM analysis.[9][26]

-

Expression and Stabilization: CCR2 is typically expressed in insect (e.g., Spodoptera frugiperda, Sf9) or mammalian (e.g., HEK293) cell lines.[8][10] Due to their inherent flexibility, GPCRs often require stabilization for structural studies. This is achieved through methods such as introducing stabilizing mutations or fusing the protein with a stabilizing partner, like T4 Lysozyme (T4L) or rubredoxin, often within ICL3.[1][10]

-

Purification: The receptor is extracted from the cell membrane using detergents and purified via affinity chromatography, utilizing tags engineered onto the protein.[26]

-

X-ray Crystallography: For crystallography, the purified receptor, bound to its ligand(s), is typically reconstituted into a lipidic cubic phase (LCP) for crystallization.[10] Microcrystals are then used for data collection at a synchrotron light source.[10]

-

Cryo-Electron Microscopy (Cryo-EM): For cryo-EM, the purified receptor complex (e.g., with a ligand and G protein) is vitrified in a thin layer of ice.[27] A large dataset of single-particle images is collected and processed to generate a high-resolution 3D reconstruction of the complex.[8][27]

Caption: Generalized workflow for GPCR structure determination.

Ligand Binding and Functional Assays

-

Radioligand Binding Assays: These are the gold standard for determining the affinity (Kᵢ or Kₔ) of unlabeled compounds.[16] The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-CCR2-RA or [¹²⁵I]-CCL2) for binding to the receptor, which is typically expressed in membranes prepared from cell lines.[17][28]

-

Protocol Outline:

-

Prepare cell membranes expressing the CCR2 receptor.

-

Incubate membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Analyze data using non-linear regression to determine the IC₅₀, which can be converted to a Kᵢ value.[28]

-

-

-

[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G proteins upon receptor stimulation by an agonist.[28] It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. When an agonist binds and activates the receptor-G protein complex, GDP is exchanged for [³⁵S]GTPγS on the Gα subunit.

-

Protocol Outline:

-

Incubate cell membranes containing the receptor and G proteins with the test compound (agonist or antagonist).

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

After incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS.

-

Quantify the amount of receptor-stimulated [³⁵S]GTPγS binding. This provides a measure of G protein activation and can be used to determine agonist potency (EC₅₀) or antagonist affinity (IC₅₀).[28]

-

-

Conclusion and Implications for Drug Development

The elucidation of high-resolution structures of the CCR2 receptor in different functional states has profoundly advanced our understanding of its mechanism of action. The detailed molecular architecture of the orthosteric chemokine binding site and the discovery of a novel intracellular allosteric site provide a robust platform for structure-based drug design.[1][8] This structural knowledge, combined with detailed signaling pathway information and robust experimental protocols, equips drug development professionals with the necessary tools to design next-generation CCR2 modulators with improved selectivity, potency, and novel pharmacological properties. Targeting the allosteric site, in particular, may offer a path to overcoming the challenges that have hindered previous clinical candidates, paving the way for new therapies for a host of inflammatory diseases.

References

- 1. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular structure and role of CCL2 (MCP-1) and C-C chemokine receptor CCR2 in skeletal biology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. rcsb.org [rcsb.org]

- 5. Structural basis of chemokine and receptor interactions: Key regulators of leukocyte recruitment in inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Crystal Structure of CC Chemokine Receptor 2A in Complex with an Orthosteric Antagonist Provides Insights for the Design of Selective Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7xa3 - Cryo-EM structure of the CCL2 bound CCR2-Gi complex - Summary - Protein Data Bank Japan [pdbj.org]

- 12. EMDB-33086: Cryo-EM structure of the CCL2 bound CCR2-Gi complex - Yorodumi [pdbj.org]

- 13. rcsb.org [rcsb.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. CCR2 - Wikipedia [en.wikipedia.org]

- 22. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An Online Resource for GPCR Structure Determination and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Pivotal Role of CCR2 in Inflammatory Diseases Beyond Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), represent a critical signaling axis in the orchestration of inflammatory responses. While its role in rheumatoid arthritis is well-established, the significance of the CCR2/CCL2 pathway extends to a wide spectrum of other inflammatory and fibrotic diseases. This technical guide provides an in-depth examination of the function of CCR2 in multiple sclerosis, inflammatory bowel disease, atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. It summarizes key quantitative data from preclinical and clinical studies, offers detailed experimental protocols for investigating CCR2, and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding and aid in the development of novel therapeutic strategies targeting this crucial receptor.

Introduction to the CCL2/CCR2 Axis

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, dendritic cells, and memory T lymphocytes.[1][2][3] Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a potent chemoattractant that guides the migration of these immune cells from the bone marrow and circulation to sites of inflammation and tissue injury.[1][4][5] The CCL2/CCR2 signaling axis is a central regulator of leukocyte trafficking and plays a fundamental role in both acute and chronic inflammation.[3][6] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases.[1][6]

CCR2 Signaling Pathway

Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events, primarily through the activation of phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[7][8][9] These signaling cascades ultimately regulate gene expression and cellular responses, including chemotaxis, proliferation, survival, and cytokine production.[7][8]

Role of CCR2 in Inflammatory Diseases

Multiple Sclerosis (MS)

Multiple sclerosis is a chronic inflammatory demyelinating disease of the central nervous system (CNS).[10] The recruitment of mononuclear leukocytes across the blood-brain barrier is a key pathological feature.

Pathophysiology: In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, CCR2 expression is upregulated during the priming and peak phases of the disease.[4] The ligand CCL2 is also highly expressed within MS lesions and its levels correlate with disease severity.[4][11] CCR2 is crucial for the migration of pathogenic Ly6Chi monocytes from the bone marrow into the CNS.[4] Studies have shown that CCR2-deficient mice are resistant to the induction of EAE, exhibiting delayed onset and reduced severity of symptoms, with fewer infiltrating T cells and macrophages in the CNS.[4] However, the role in human MS is more complex, with some studies reporting decreased CCL2 levels in the cerebrospinal fluid (CSF) of patients.[12] This may be due to the consumption of CCL2 by migrating CCR2-positive cells as they cross the blood-brain barrier, which then downregulate the receptor.[12]

Quantitative Data Summary:

| Disease Model/Patient Population | Parameter | Observation | Reference |

| EAE Mice (CCR2-/- vs. Wild-Type) | Clinical Severity Score | Reduced in CCR2-/- mice | [4] |

| EAE Mice (CCR2-/- vs. Wild-Type) | Infiltrating T cells and F4/80+ macrophages in CNS | Fewer in CCR2-/- mice | [4] |

| MS Patients (Relapsing-Remitting) | CCR2+ T cells in CSF | Significantly higher compared to controls | [13] |

| MS Patients (Early Active) | CCL2 concentration in CSF and serum | Reduced | [13] |

Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.

Pathophysiology: The CCL2/CCR2 axis plays a role in the recruitment of inflammatory monocytes to the gut. In early intestinal inflammation, Ly6chi-expressing cells show enhanced expression of CCL2 and CCR2 genes.[6] During chronic inflammation, CCR2+ monocytes and fibrocytes infiltrate the colon, contributing to fibrosis by inhibiting collagen degradation.[6] In a mouse model of colitis, inhibition of the CCR2 pathway was shown to mitigate colonic damage.[6] Specifically in Crohn's disease affecting the small bowel, there is an increased number of CCR2+CD4+ T lymphocytes in the ileum, suggesting a key role for this receptor in T-cell accumulation at the site of inflammation.[14][15]

Quantitative Data Summary:

| Disease Model/Patient Population | Parameter | Observation | Reference |

| Small Bowel Crohn's Disease Patients | CCR2+CD4+ Lamina Propria Lymphocytes | Increased (p=0.002) | [14][15] |

| Small Bowel Crohn's Disease Patients | CCR2+CD8+ Lamina Propria Lymphocytes | Not increased | [14][15] |

| IL10R-deficient mice (colitis model) | Severity of colitis | Significantly less severe in CCR2-deficient mice | [16] |

| IL10R-deficient mice (colitis model) | Accumulation of Ly6C+MHCII+ macrophages in the colon | Dependent on CCR2 | [16] |

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arteries characterized by the formation of lipid-laden plaques.

Pathophysiology: The recruitment of monocytes into the arterial wall and their subsequent differentiation into macrophages, which then take up lipids to become foam cells, is a critical step in atherogenesis. The CCL2/CCR2 axis governs the migration of these monocytes to atherosclerotic lesions.[5][17] Genetic deletion or pharmacological blockade of CCL2 or CCR2 in hyperlipidemic mouse models leads to a significant reduction in the size of atherosclerotic lesions, as well as decreased lipid deposition and macrophage accumulation within the plaques.[2][17] Furthermore, targeting the CCL2/CCR2 axis can lead to a more stable plaque phenotype, characterized by increased smooth muscle cell and collagen content.[18]

Quantitative Data Summary:

| Disease Model | Intervention | Parameter | Observation | Reference |

| Hyperlipidemic atheroprone mice | Genetic deletion of Ccl2 or Ccr2 | Atherosclerotic lesion number and size | Substantial reductions | [17] |

| Mouse models of atherosclerosis | Pharmacological blockade of CCL2 or CCR2 | Atherosclerotic lesion size in aortic root/arch | Significant decrease (g=-0.75) | [17] |

| Mouse models of atherosclerosis | Pharmacological blockade of CCL2 or CCR2 | Intralesional macrophage accumulation | Reduced | [18] |

| Mouse models of atherosclerosis | Pharmacological blockade of CCL2 or CCR2 | Smooth muscle cell and collagen content | Increased | [18] |

Type 2 Diabetes (T2D) and Obesity-Induced Inflammation

Chronic low-grade inflammation is a key feature of obesity and a major contributor to the development of insulin (B600854) resistance and type 2 diabetes.

Pathophysiology: In obesity, adipose tissue becomes infiltrated with macrophages, which produce pro-inflammatory cytokines that can impair insulin signaling. The CCL2/CCR2 axis is crucial for the recruitment of these inflammatory macrophages to adipose tissue.[19][20][21] Pharmacological inhibition of CCR2 in mouse models of T2D has been shown to block the recruitment of inflammatory macrophages to visceral adipose tissue, leading to reduced hyperglycemia and insulinemia, and improved insulin sensitivity.[19][22] CCR2 antagonists also demonstrated beneficial effects on diabetic nephropathy, reducing urinary albumin excretion and suppressing pro-inflammatory and profibrotic cytokine synthesis in the kidneys.[23]

Quantitative Data Summary:

| Disease Model | Intervention | Parameter | Observation | Reference |

| Diet-induced obese (DIO) mice | CCR2 antagonist | Recruitment of inflammatory macrophages to visceral adipose tissue | Completely blocked | [19][22] |

| DIO mice | CCR2 antagonist | Hyperglycemia and insulinemia | Reduced | [19][22] |

| DIO mice | CCR2 antagonist | Insulin sensitivity | Improved | [19][22] |

| db/db mice (T2D model) | RS504393 (CCR2 antagonist) | Urinary albumin excretion | Markedly decreased | [23] |

| db/db mice (T2D model) | RS504393 (CCR2 antagonist) | Mesangial expansion | Markedly decreased | [23] |

Non-alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)

NAFLD is a spectrum of liver diseases ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.

Pathophysiology: Hepatic inflammation is a key driver of NAFLD progression. Obesity leads to increased expression of CCL2 in the liver, which in turn recruits CCR2-positive myeloid cells that promote hepatic steatosis.[24] A specific subset of pro-inflammatory CD11c+CD206+ myeloid cells that express high levels of CCR2 has been found to be enriched in the livers of patients with NAFLD, and their presence correlates with systemic insulin resistance.[25][26] In murine models of NASH, inhibition of CCR2 reduces the infiltration of these inflammatory monocytes, leading to improvements in liver injury, inflammation, and fibrosis.[25][26][27]

Quantitative Data Summary:

| Disease Model/Patient Population | Intervention | Parameter | Observation | Reference |

| NAFLD Patients | - | CD11c+CD206+ myeloid cell infiltration in liver | Enriched and correlated with insulin resistance | [25][26] |

| Murine steatohepatitis model | CCX872 (CCR2 inhibitor) | Infiltration of liver CD11b+CD11c+F4/80+ monocytes | Reduced | [25][26] |

| Murine steatohepatitis model | CCX872 (CCR2 inhibitor) | Liver injury and glycemic control | Improved | [25][26] |

| CDAA diet-fed mice (NASH model) | CCR2 inhibitor | Infiltration of Ly6C-positive macrophages | Prevented | [27] |

| CDAA diet-fed mice (NASH model) | CCR2 inhibitor | Liver inflammation and fibrosis | Inhibited | [27] |

Experimental Protocols

In Vitro Chemotaxis Assay (Transwell/Boyden Chamber)

This assay measures the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Methodology:

-

Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytic cell line or primary human monocytes) to an adequate density. Prior to the assay, starve the cells in serum-free medium for 2-4 hours to minimize basal migration. Harvest and resuspend the cells in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.[28]

-

Assay Setup: Prepare a serial dilution of the CCR2 antagonist to be tested. In the lower wells of a 24-well plate containing Transwell inserts (typically with a 5 µm pore size for monocytes), add the chemoattractant solution (recombinant human CCL2, typically 10-50 ng/mL).[28][29] As a negative control, use serum-free medium alone.

-

Inhibitor Pre-incubation: Pre-incubate the cell suspension with the various concentrations of the CCR2 antagonist (and a vehicle control) for 30 minutes at 37°C.[28]

-

Chemotaxis: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period optimized for the specific cell type (typically 2-4 hours).[28][29]

-

Quantification: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane (e.g., with methanol) and stain them (e.g., with crystal violet). The number of migrated cells can be quantified by counting under a microscope or by eluting the stain and measuring the absorbance with a plate reader. The half-maximal inhibitory concentration (IC50) of the antagonist can then be calculated.

Flow Cytometry for CCR2 Expression

This protocol allows for the quantification of CCR2 expression on the surface of specific cell populations.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from whole blood (e.g., peripheral blood mononuclear cells isolated by density gradient centrifugation) or tissues. The cell number should be between 2 x 10^5 and 1 x 10^6 cells per sample for optimal analysis.[30]

-

Staining: Resuspend the cells in a suitable staining buffer (e.g., PBS with 0.5% BSA). It is recommended to first block Fc receptors to prevent non-specific antibody binding. Add a pre-titered amount of a fluorochrome-conjugated anti-CCR2 antibody. In parallel, include antibodies against other cell surface markers to identify the cell population of interest (e.g., anti-CD14 for monocytes). An isotype control antibody with the same fluorochrome should be used to determine background staining.[31]

-

Incubation: Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.

-

Washing: After incubation, wash the cells with staining buffer to remove unbound antibodies. This typically involves centrifugation and resuspension.

-

Data Acquisition: Resuspend the final cell pellet in staining buffer and acquire the data on a flow cytometer.

-

Data Analysis: Using appropriate software, gate on the cell population of interest based on forward and side scatter properties and the expression of lineage markers. Within this population, quantify the percentage of CCR2-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of CCR2 expression. Note that sequential staining may be necessary when co-staining for other chemokine receptors like CCR5 to avoid antibody interference.[32]

Conclusion and Future Perspectives

The C-C chemokine receptor 2 is a central mediator of monocyte and macrophage recruitment in a multitude of inflammatory diseases beyond rheumatoid arthritis. The compelling preclinical data, and emerging clinical findings, underscore the therapeutic potential of targeting the CCL2/CCR2 axis. CCR2 antagonists have demonstrated efficacy in animal models of multiple sclerosis, inflammatory bowel disease, atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease.[4][6][17][19][27]

While the development of CCR2 antagonists has faced challenges, the growing understanding of the nuanced role of this receptor in different disease contexts opens new avenues for drug development.[33] Future research should focus on optimizing the selectivity and pharmacokinetic properties of CCR2 inhibitors, as well as identifying patient populations most likely to benefit from this therapeutic approach. Combination therapies, for instance, pairing CCR2 antagonists with existing treatments, may also offer synergistic effects. The continued investigation into the intricate biology of the CCL2/CCR2 signaling pathway will be paramount in translating the promise of CCR2-targeted therapies into effective treatments for a wide range of debilitating inflammatory conditions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 7. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 10. The role of MCP-1 (CCL2) and CCR2 in multiple sclerosis and experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Increased Intrathecal Chemokine Receptor CCR2 Expression in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gut.bmj.com [gut.bmj.com]

- 15. CCR2 expressing CD4+ T lymphocytes are preferentially recruited to the ileum in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CCR2 promotes monocyte recruitment and intestinal inflammation in mice lacking the interleukin-10 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. A Missing Puzzle in Preclinical Studies—Are CCR2, CCR5, and Their Ligands’ Roles Similar in Obesity-Induced Hypersensitivity and Diabetic Neuropathy?—Evidence from Rodent Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CCR2 modulates inflammatory and metabolic effects of high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. C-C Chemokine Receptor 2 (CCR2) Regulates the Hepatic Recruitment of Myeloid Cells That Promote Obesity-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

- 26. CC chemokine receptor 2 promotes recruitment of myeloid cells associated with insulin resistance in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.physiology.org [journals.physiology.org]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. Flow (Intracellular) Protocol for CCR2 Antibody (NBP1-48337): Novus Biologicals [novusbio.com]

- 31. rndsystems.com [rndsystems.com]

- 32. Sequential staining improves detection of CCR2 and CX3CR1 on monocytes when simultaneously evaluating CCR5 by multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Transcriptional regulation of the CCR2 gene.

An In-depth Technical Guide to the Transcriptional Regulation of the CCR2 Gene

Abstract